

(+)-Marmesin CAS number, molecular formula, and weight

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Compound of Interest

Compound Name: (+)-Marmesin

Cat. No.: B225713

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An In-Depth Technical Guide to **(+)-Marmesin** for Researchers and Drug Development Professionals

Introduction

(+)-Marmesin is a naturally occurring furanocoumarin that has garnered significant interest within the scientific community for its potential therapeutic applications, particularly in oncology. As a key biosynthetic precursor to psoralen and other linear furanocoumarins, **(+)-Marmesin** exhibits a range of biological activities, including anticancer, anti-inflammatory, and anti-angiogenic properties. This technical guide provides a comprehensive overview of **(+)-Marmesin**, including its physicochemical properties, and detailed experimental protocols for its study, aimed at researchers, scientists, and professionals in drug development.

Physicochemical Properties of (+)-Marmesin

A summary of the key identifiers and properties of **(+)-Marmesin** is presented below.

Property	Value
CAS Number	13849-08-6[1][2]
Molecular Formula	C ₁₄ H ₁₄ O ₄ [1][2]
Molecular Weight	246.26 g/mol [2]
Synonyms	(S)-(+)-Marmesin, Nodakenetin
Appearance	Crystalline solid
Purity	≥98%

Biological Activity and Signaling Pathways

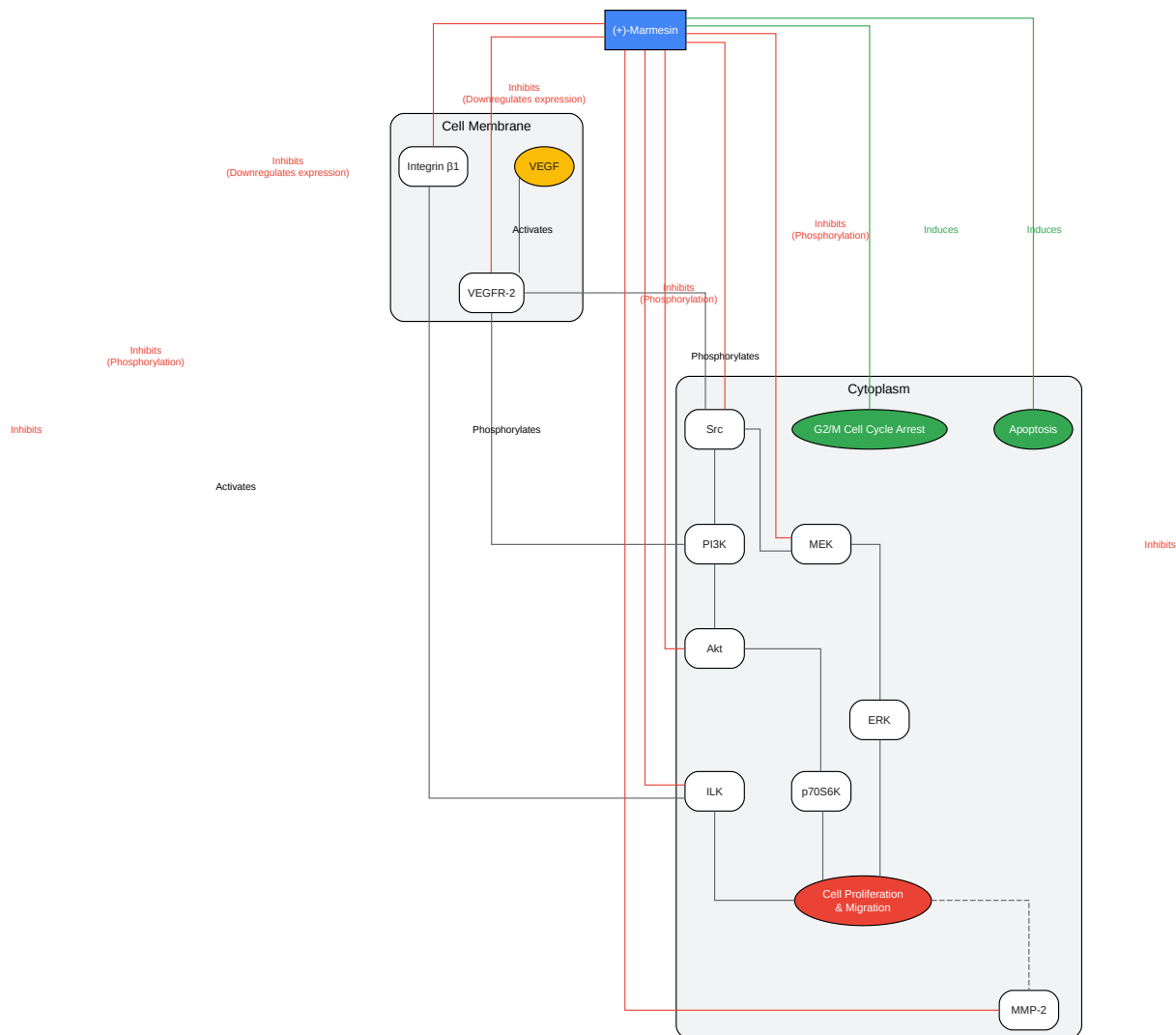
(+)-Marmesin has demonstrated notable efficacy in inhibiting cancer cell proliferation and angiogenesis. Its mechanisms of action primarily involve the modulation of key signaling pathways crucial for tumor growth and vascular development.

Anticancer and Anti-Angiogenic Mechanisms

(+)-Marmesin exerts its anticancer effects by inducing apoptosis and causing cell cycle arrest at the G2/M phase in cancer cells. A key aspect of its anti-tumor activity is the inhibition of angiogenesis, the formation of new blood vessels that are critical for tumor growth and metastasis.

The compound has been shown to downregulate the expression and activation of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a primary mediator of angiogenesis. This leads to the suppression of downstream signaling cascades, including the PI3K/Akt and MAPK/ERK pathways. Specifically, **(+)-Marmesin** inhibits the phosphorylation of key signaling proteins such as Akt, ERK1/2, and MEK.

Furthermore, **(+)-Marmesin** has been observed to decrease the expression of integrin β1 and integrin-linked kinase (ILK), which are important for cell adhesion, migration, and signaling. The activity of matrix metalloproteinase-2 (MMP-2), an enzyme involved in the degradation of the extracellular matrix and facilitating cancer cell invasion, is also inhibited by **(+)-Marmesin**.



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Caption: Signaling pathway of **(+)-Marmesin**'s anticancer and anti-angiogenic effects.

Experimental Protocols

Extraction and Isolation of (+)-Marmesin from Plant Material

This protocol outlines a general procedure for the extraction and isolation of **(+)-Marmesin** from plant sources, such as the roots of *Celtis durandii* or the fruit of *Aegle marmelos*.

Materials:

- Dried and powdered plant material
- Dichloromethane
- Methanol
- Silica gel for column chromatography
- Hexane
- Ethyl acetate
- Thin-Layer Chromatography (TLC) plates
- Rotary evaporator
- Chromatography columns

Procedure:

- **Extraction:** Macerate the powdered plant material with a 1:1 (v/v) mixture of dichloromethane and methanol at room temperature for 48-72 hours.
- **Filtration and Concentration:** Filter the extract to remove solid plant material. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.
- **Partitioning:** Suspend the crude extract in water and partition it with an immiscible organic solvent like ethyl acetate to separate compounds based on polarity.

- Column Chromatography:
 - Pack a chromatography column with silica gel slurried in hexane.
 - Load the concentrated organic phase onto the column.
 - Elute the column with a gradient of hexane and ethyl acetate, gradually increasing the polarity.
- Fraction Collection and Analysis: Collect fractions and monitor the separation using TLC. Pool the fractions containing **(+)-Marmesin** based on the TLC profile.
- Purification: Further purify the pooled fractions using repeated column chromatography or preparative HPLC to obtain pure **(+)-Marmesin**.
- Structure Elucidation: Confirm the identity and purity of the isolated compound using spectroscopic methods such as NMR (^1H and ^{13}C) and mass spectrometry.

Cell Viability and Proliferation Assay (MTT Assay)

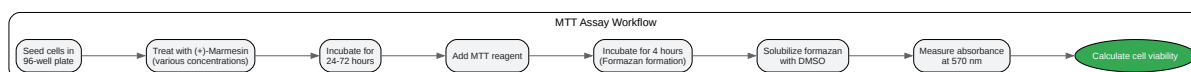
This protocol describes the use of the MTT assay to determine the cytotoxic effects of **(+)-Marmesin** on cancer cells.

Materials:

- Cancer cell line of interest (e.g., A549, H1299)
- Complete cell culture medium
- 96-well plates
- **(+)-Marmesin** stock solution (dissolved in DMSO)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- DMSO
- Microplate reader

Procedure:

- **Cell Seeding:** Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 μ L of complete medium and incubate for 24 hours.
- **Treatment:** Prepare serial dilutions of **(+)-Marmesin** in culture medium. Replace the medium in the wells with 100 μ L of the diluted compound solutions. Include a vehicle control (DMSO) and a blank (medium only).
- **Incubation:** Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO₂ incubator.
- **MTT Addition:** Add 10 μ L of MTT solution to each well and incubate for 4 hours at 37°C.
- **Formazan Solubilization:** Carefully remove the medium and add 100 μ L of DMSO to each well to dissolve the formazan crystals.
- **Absorbance Measurement:** Measure the absorbance at 570 nm using a microplate reader.
- **Data Analysis:** Calculate the percentage of cell viability relative to the vehicle control.



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Caption: Workflow for the MTT cell viability assay.

Western Blot Analysis of Protein Phosphorylation

This protocol details the procedure for analyzing the effect of **(+)-Marmesin** on the phosphorylation of key signaling proteins like VEGFR-2 and Akt.

Materials:

- Treated and untreated cell lysates
- Protein assay kit (e.g., BCA)
- SDS-PAGE gels
- Transfer buffer
- PVDF membrane
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies (e.g., anti-phospho-VEGFR-2, anti-total-VEGFR-2, anti-phospho-Akt, anti-total-Akt, anti-GAPDH)
- HRP-conjugated secondary antibody
- Chemiluminescent substrate
- Imaging system

Procedure:

- Cell Lysis and Protein Quantification: Lyse the cells treated with **(+)-Marmesin** and control cells. Determine the protein concentration of each lysate.
- SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-PAGE gel.
- Protein Transfer: Transfer the separated proteins to a PVDF membrane.
- Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
- Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
- Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detection: Wash the membrane and add the chemiluminescent substrate.

- Imaging: Capture the chemiluminescent signal using an imaging system.
- Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

In Vitro Tube Formation Assay

This protocol is for assessing the effect of **(+)-Marmesin** on the tube-forming ability of endothelial cells, an indicator of angiogenesis.

Materials:

- Human Umbilical Vein Endothelial Cells (HUVECs)
- Endothelial cell growth medium
- Matrigel or similar basement membrane extract
- 96-well plate
- **(+)-Marmesin**
- Calcein AM (for visualization)

Procedure:

- Plate Coating: Coat the wells of a 96-well plate with Matrigel and allow it to solidify at 37°C.
- Cell Seeding: Seed HUVECs onto the Matrigel-coated wells in the presence of various concentrations of **(+)-Marmesin**.
- Incubation: Incubate the plate for 6-18 hours to allow for tube formation.
- Visualization: Stain the cells with Calcein AM and visualize the tube network using a fluorescence microscope.
- Quantification: Quantify the extent of tube formation by measuring parameters such as the number of nodes, number of branches, and total tube length using image analysis software.

Conclusion

(+)-Marmesin is a promising natural compound with significant potential in cancer therapy due to its dual action of inhibiting cancer cell proliferation and suppressing angiogenesis. This guide provides foundational knowledge and detailed experimental protocols to facilitate further research and development of **(+)-Marmesin** as a therapeutic agent. The provided methodologies can be adapted to specific research needs, enabling a deeper understanding of its molecular mechanisms and therapeutic potential.

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References

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